

Comparative Analysis of Fluoxetine and Sertraline in Animal Models: A Preclinical Guide

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Compound of Interest

Compound Name: Fluoxetine

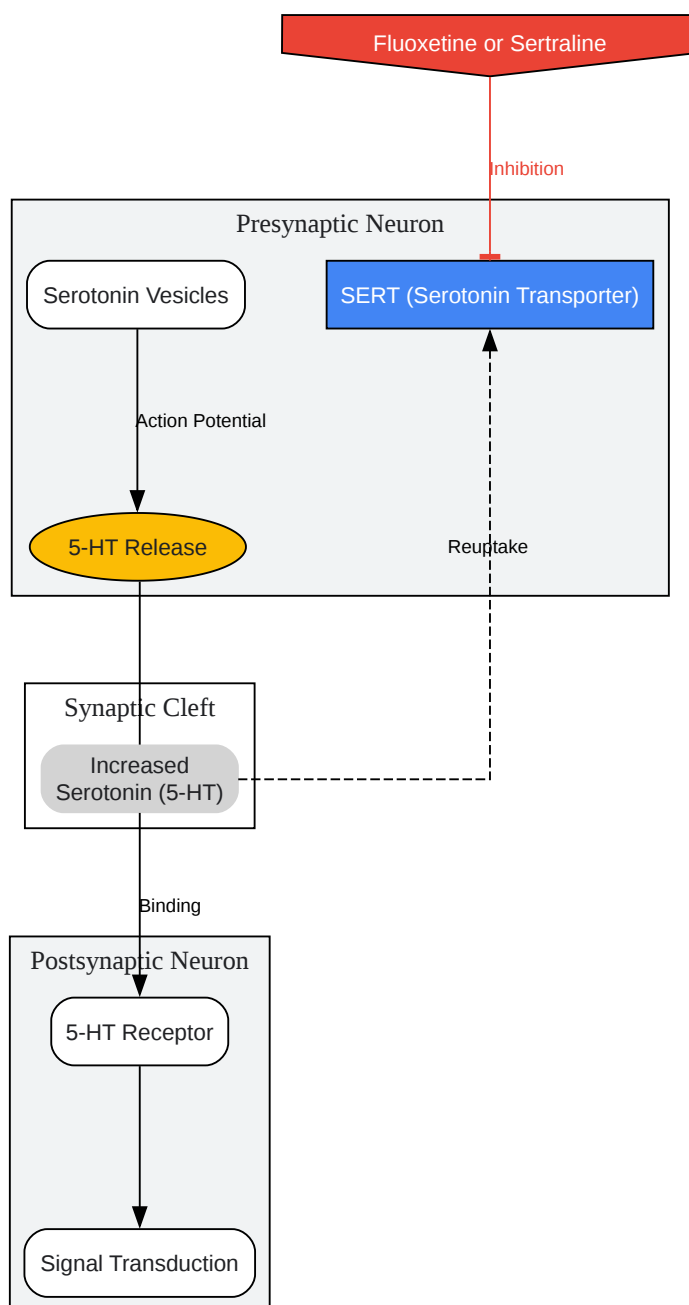
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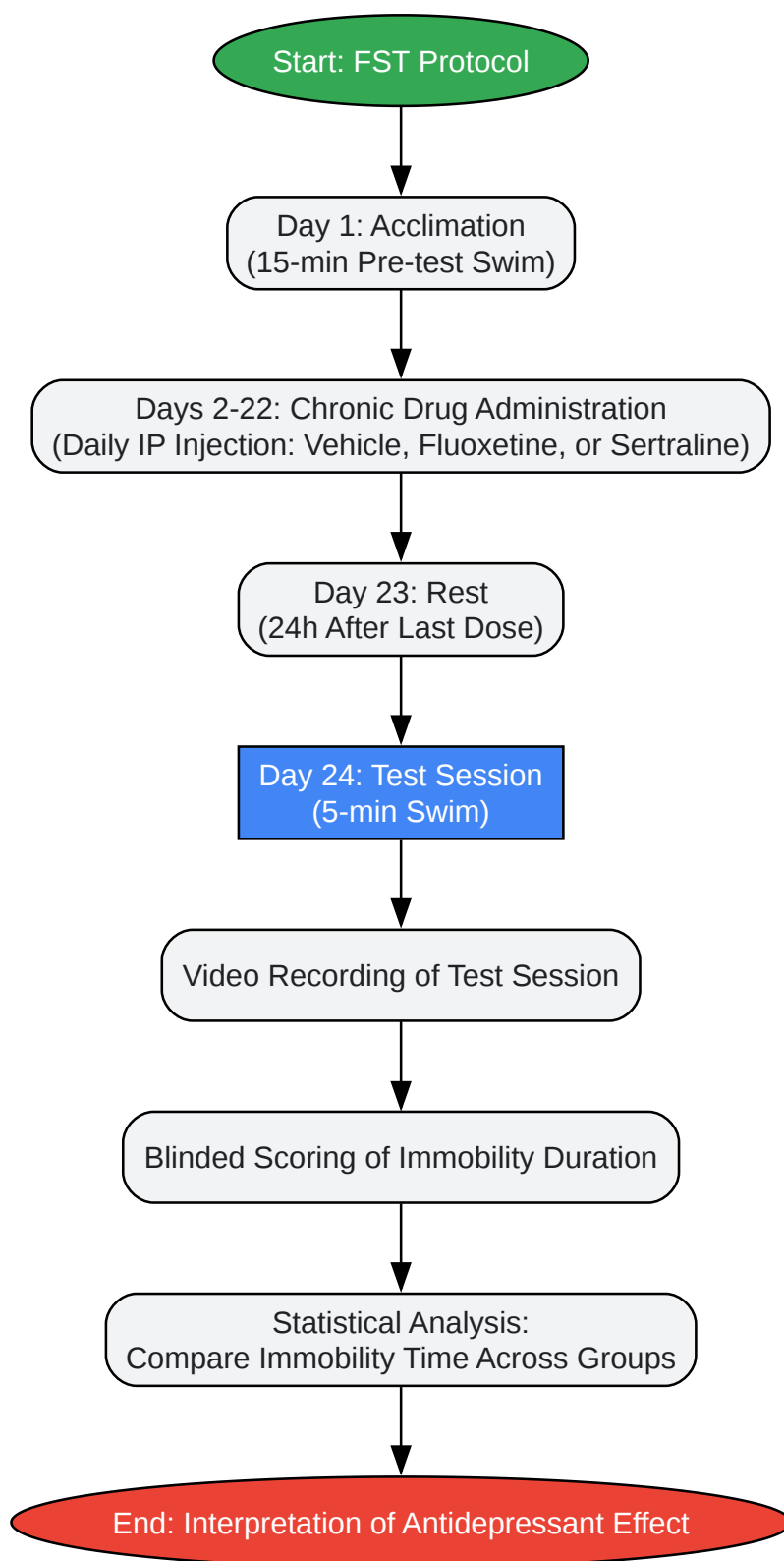
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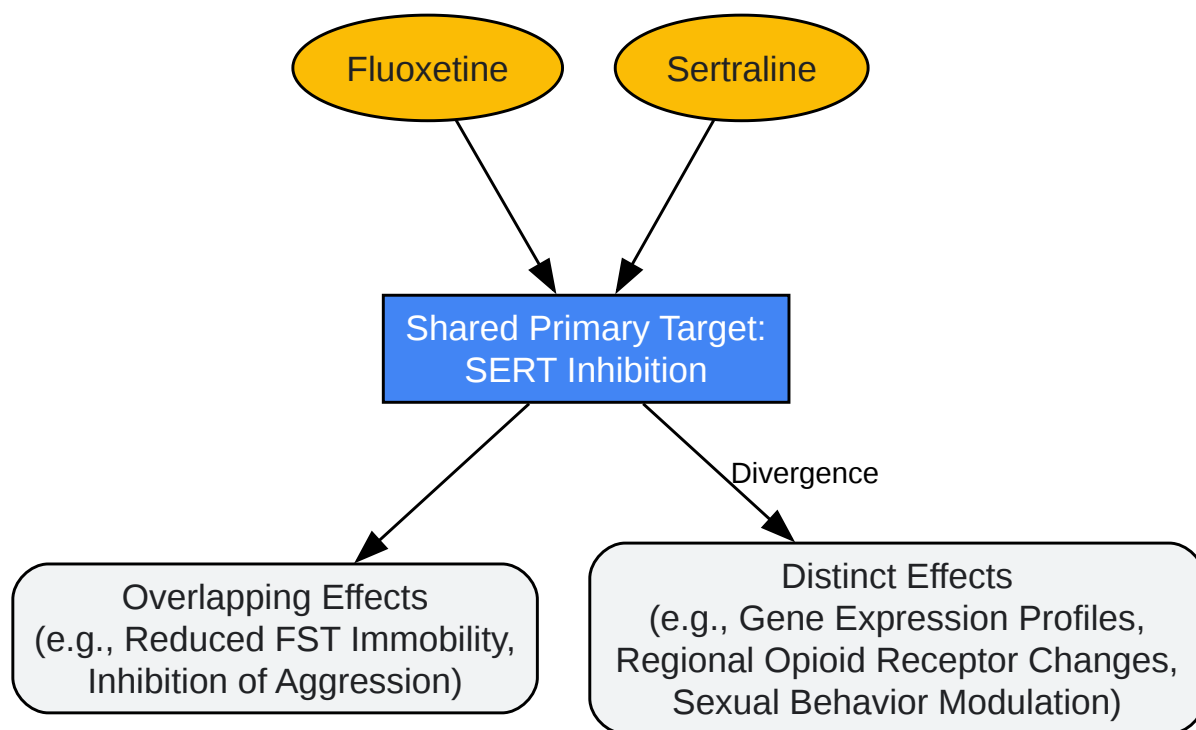
This guide provides an objective, data-driven comparison of **fluoxetine** and sertraline, two widely prescribed selective serotonin reuptake inhibitors (SSRIs), based on their performance in preclinical animal models. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these compounds beyond their shared primary mechanism of action.

Fundamental Mechanism of Action: A Shared Pathway

Both **fluoxetine** and sertraline exert their primary therapeutic effect by selectively inhibiting the serotonin transporter (SERT).[1] This protein is responsible for the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. By blocking SERT, these drugs increase the concentration and prolong the availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[1] This fundamental mechanism is the cornerstone of their antidepressant and anxiolytic effects.







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References

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